molecular formula C17H14N6OS2 B10968751 N-(3-cyanothiophen-2-yl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3-cyanothiophen-2-yl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B10968751
M. Wt: 382.5 g/mol
InChI Key: TTYYZBAAXSUUQK-UHFFFAOYSA-N
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Description

2-{[4-Allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-cyano-2-thienyl)acetamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a triazole ring, a pyridine ring, and a thienyl group, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-cyano-2-thienyl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the triazole ring through a cyclization reaction involving hydrazine and an appropriate nitrile compound. The allyl group is introduced via an alkylation reaction, while the pyridine and thienyl groups are incorporated through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Solvent selection and purification steps such as recrystallization or chromatography are also crucial to ensure the final product meets the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2-{[4-Allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-cyano-2-thienyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The allyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents or nucleophiles such as sodium azide (NaN3) can be employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The presence of the triazole and pyridine rings makes it a candidate for binding to biological targets.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs, particularly those targeting specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-cyano-2

Properties

Molecular Formula

C17H14N6OS2

Molecular Weight

382.5 g/mol

IUPAC Name

N-(3-cyanothiophen-2-yl)-2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C17H14N6OS2/c1-2-8-23-15(13-5-3-4-7-19-13)21-22-17(23)26-11-14(24)20-16-12(10-18)6-9-25-16/h2-7,9H,1,8,11H2,(H,20,24)

InChI Key

TTYYZBAAXSUUQK-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)NC2=C(C=CS2)C#N)C3=CC=CC=N3

Origin of Product

United States

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